molecular formula C22H19FN6O2 B11189146 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxamide

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11189146
M. Wt: 418.4 g/mol
InChI Key: JILCEIZGALGWEI-UHFFFAOYSA-N
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Description

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a pyridine ring, a fluorophenyl group, and a pyrazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include sodium dichloroisocyanurate (SDCI) for oxidation and various amines for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(4-FLUOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H19FN6O2

Molecular Weight

418.4 g/mol

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C22H19FN6O2/c1-13-18(21(30)25-10-14-2-7-17(23)8-3-14)12-26-29(13)19-9-6-16(11-24-19)22-27-20(28-31-22)15-4-5-15/h2-3,6-9,11-12,15H,4-5,10H2,1H3,(H,25,30)

InChI Key

JILCEIZGALGWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)NCC5=CC=C(C=C5)F

Origin of Product

United States

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